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Compound of Interest

Compound Name: I-Bet282E

Cat. No.: B11931032 Get Quote

Introduction: I-BET282E, also known as Molibresib and GSK525762, is a potent, orally

bioavailable, small-molecule pan-inhibitor of the Bromodomain and Extra-Terminal domain

(BET) family of proteins.[1][2] The BET family, which includes BRD2, BRD3, BRD4, and the

testis-specific BRDT, are crucial epigenetic "readers" that recognize acetylated lysine residues

on histones.[1][3] This interaction plays a pivotal role in chromatin remodeling and the

transcriptional activation of key genes involved in cell proliferation, differentiation, and

inflammation.[1][4] By disrupting this interaction, BET inhibitors can downregulate the

expression of oncogenes such as c-MYC, making them a promising therapeutic target in

oncology and inflammatory diseases.[1][5] This guide details the discovery, mechanism of

action, preclinical profile, and clinical development of I-BET282E.

Discovery and Medicinal Chemistry
The development of I-BET282E originated from the optimization of the in vivo tool molecule I-

BET151 (GSK1210151A).[5][6][7] The primary strategic goal was to improve upon existing

chemical series by enhancing ligand efficiency and lipophilic efficiency. This focus aimed to

create a candidate with improved physicochemical properties suitable for clinical progression.

[8] Through a structure- and property-based optimization approach, medicinal chemists

successfully modified the I-BET151 scaffold to yield I-BET282E, a molecule with a more

favorable profile for clinical studies.[6]
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I-BET282E functions as a competitive inhibitor at the acetyl-lysine binding pocket of the

bromodomains of BET proteins.[4][9] Normally, these bromodomains recognize and bind to

acetylated lysine residues on histone tails, which recruits transcriptional machinery to specific

gene promoters, leading to gene expression.[1] I-BET282E mimics the endogenous acetyl-

lysine moiety, occupying the binding pocket and thereby displacing BET proteins from

chromatin.[4] This prevents the assembly of transcriptional complexes and suppresses the

expression of BET-dependent genes, including critical oncogenic drivers.[10]
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Normal Cell Function Action of I-BET282E
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Caption: Mechanism of I-BET282E Action.
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Preclinical Profile
In Vitro Activity
I-BET282E is a pan-inhibitor, demonstrating potent and selective activity against all eight BET

bromodomains.[11] Its inhibitory activity has been characterized using various cell-free and

cell-based assays.

Target Assay Type Value Reference

BET Proteins Cell-Free IC50 ~35 nM [9]

BRD2, BRD3, BRD4 TR-FRET pIC50 6.4 - 7.7 [11]

BET Bromodomains Binding Kd 50.5 – 61.3 nM [9]

BET Bromodomains
FRET IC50 (vs H4

peptide)
32.5 – 42.5 nM [9]

Pharmacokinetics
Pharmacokinetic studies in animal models demonstrated that I-BET282E possesses properties

suitable for oral administration.

Species Dose & Route Parameter Value Reference

Male CD1 Mouse 1 mg/kg (i.v.) Vss 1.9 L/kg [11]

Clb 23 mL/min/kg [11]

3 mg/kg (p.o.) Bioavailability (F) 51% [11]

Male Wistar Han

Rat
1 mg/kg (p.o.) Cmax 125 ng/mL [11]

Tmax 1 hour [11]

AUC0-t 467 ng h/mL [11]

In Vivo Efficacy
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Preclinical studies demonstrated the therapeutic potential of I-BET282E in various disease

models. It has shown significant anti-inflammatory effects, demonstrating efficacy in a rat

collagen-induced arthritis (CIA) model.[2] In oncology, it has shown antitumor activity in

preclinical models of NUT carcinoma (NC) and other solid and hematologic malignancies.[1]

Clinical Development of Molibresib (GSK525762)
I-BET282E advanced into clinical trials under the name Molibresib (GSK525762). Phase I and

II studies have evaluated its safety, tolerability, and preliminary efficacy as a monotherapy in

various cancers.

Study ID Phase Indication(s)
Key Findings

& RP2D

Most

Common

Adverse

Events

Reference

NCT0158770

3
I/II

NUT

Carcinoma &

other solid

tumors

RP2D: 80 mg

once daily.

Preliminary

proof-of-

concept in

NUT

Carcinoma (4

PRs in 19

patients).

Thrombocyto

penia (51%),

GI events

(nausea,

vomiting,

diarrhea; 22-

42%), anemia

(22%),

fatigue

(20%).

[1][12]

NCT0194385

1
I/II

Hematologic

Malignancies

(AML, NHL,

MM, MDS,

CTCL)

RP2D: 75 mg

daily (MDS),

60 mg daily

(CTCL).

Modest

antitumor

activity (ORR:

13%).

Diarrhea

(50%),

nausea

(46%),

thrombocytop

enia (40%).

[13]
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Several combination therapy trials were initiated but were later withdrawn or terminated,

including combinations with fulvestrant in breast cancer (NCT02964507), etoposide/platinum in

NUT carcinoma (NCT04116359), and entinostat in solid tumors and lymphomas

(NCT03925428).[14] The primary dose-limiting toxicity observed across studies has been

thrombocytopenia.[8][10]

Experimental Protocols
Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
This assay is a common method to quantify the binding affinity of inhibitors to bromodomains.

Principle: The assay measures the disruption of the interaction between a biotinylated histone

peptide and a GST-tagged BET bromodomain. The bromodomain is labeled with a donor

fluorophore (e.g., Europium cryptate) via an anti-GST antibody, and the histone peptide is

labeled with an acceptor fluorophore (e.g., XL665) via streptavidin. When in close proximity,

excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor like

I-BET282E competes with the histone peptide for binding to the bromodomain, decreasing the

FRET signal.

General Methodology:

Reagent Preparation: Prepare solutions of GST-tagged BET bromodomain, biotinylated

histone H4 peptide, Europium-labeled anti-GST antibody, and Streptavidin-XL665.

Compound Plating: Serially dilute I-BET282E in an appropriate buffer and dispense into a

low-volume 384-well plate.

Protein-Peptide Incubation: Add the BET bromodomain and histone peptide to the wells and

incubate to allow for binding.

Detection: Add the detection reagents (antibody and streptavidin conjugates) and incubate to

allow for labeling.

Signal Reading: Read the plate on a TR-FRET-compatible reader, measuring emission at

both the donor and acceptor wavelengths.
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Data Analysis: Calculate the ratio of acceptor to donor fluorescence and plot against the

inhibitor concentration to determine the IC50 value.

TR-FRET Experimental Workflow No Inhibitor (High FRET) With I-BET282E (Low FRET)
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Caption: TR-FRET Assay Workflow and Principle.

Conclusion
I-BET282E (Molibresib) represents a well-characterized pan-BET inhibitor that progressed from

a focused medicinal chemistry optimization effort to clinical evaluation in a range of

malignancies. Its development has provided valuable insights into the therapeutic potential and

challenges of targeting the BET family of epigenetic readers. While monotherapy has shown

modest clinical activity, the primary dose-limiting toxicity of thrombocytopenia remains a

significant hurdle. Future development will likely focus on combination strategies and

intermittent dosing schedules to enhance the therapeutic window and unlock the full potential

of this class of inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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